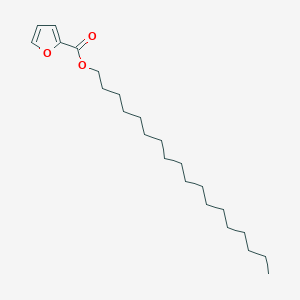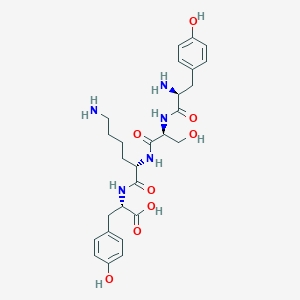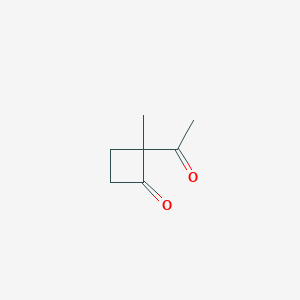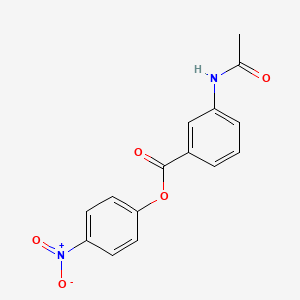![molecular formula C26H23N2O6P B14423229 Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate CAS No. 79839-12-6](/img/structure/B14423229.png)
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate is a complex organic compound that features a phosphonate group bonded to a diphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate typically involves a multi-step process. One common method includes the reaction of diphenylphosphine oxide with 2-methoxybenzaldehyde and 4-nitroaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amino derivatives, and substituted phosphonates.
科学研究应用
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group plays a crucial role in these interactions, often mimicking the natural substrates of the target enzymes.
相似化合物的比较
Similar Compounds
- Diphenylphosphine oxide
- 2-Methoxybenzaldehyde
- 4-Nitroaniline
Uniqueness
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
79839-12-6 |
|---|---|
分子式 |
C26H23N2O6P |
分子量 |
490.4 g/mol |
IUPAC 名称 |
N-[diphenoxyphosphoryl-(2-methoxyphenyl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C26H23N2O6P/c1-32-25-15-9-8-14-24(25)26(27-20-16-18-21(19-17-20)28(29)30)35(31,33-22-10-4-2-5-11-22)34-23-12-6-3-7-13-23/h2-19,26-27H,1H3 |
InChI 键 |
XGGDCOUBUFKJKG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(NC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

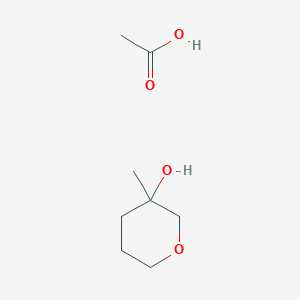
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
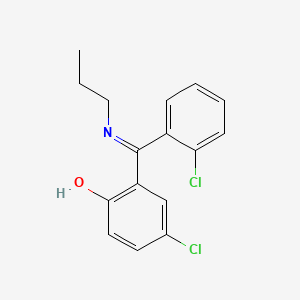
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
